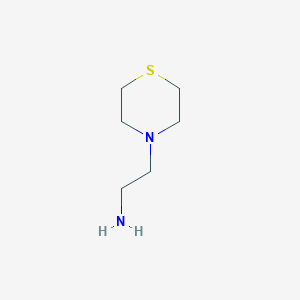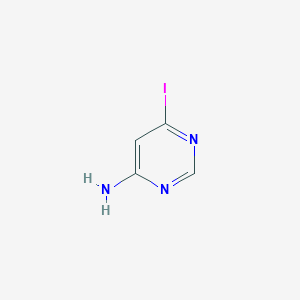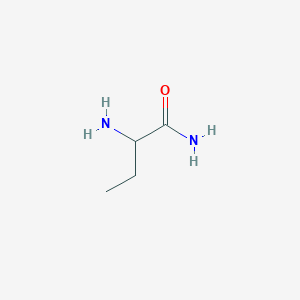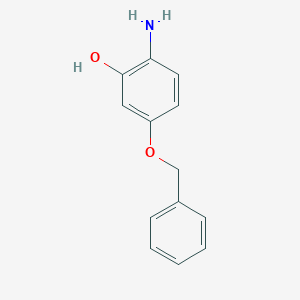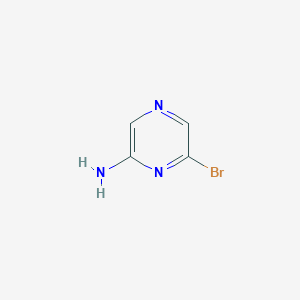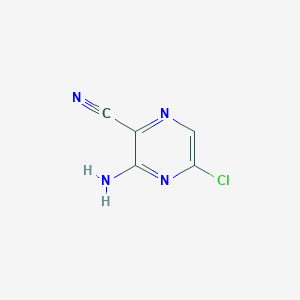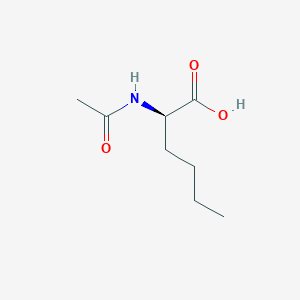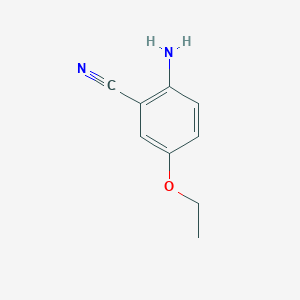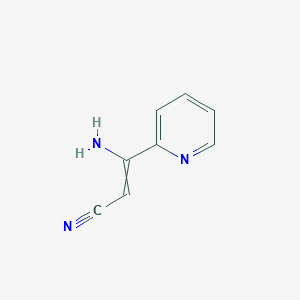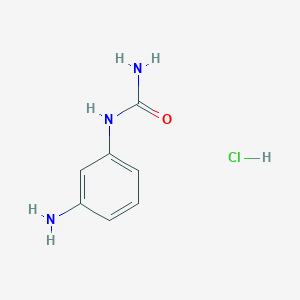
(3-Aminophenyl)uronium chloride
説明
科学的研究の応用
Sensing Applications
(3-Aminophenyl)-urea monohydrochloride: has been utilized in the development of sensing materials due to its interaction with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is crucial for the creation of both homogeneous assays and heterogeneous detection systems. The compound’s ability to bind with diols also enables its use in biological labeling and protein manipulation.
Therapeutic Development
The compound’s interaction with proteins and enzymes makes it a valuable tool in the development of therapeutics . It can be used to interfere with signaling pathways, inhibit enzyme activity, and potentially serve as a delivery system for drugs targeting specific cellular mechanisms.
Analytical Chemistry
In analytical chemistry, (3-Aminophenyl)-urea monohydrochloride can be employed as a building block for microparticles used in various analytical methods . Its properties allow for the controlled release of substances like insulin, making it a significant component in the design of drug delivery systems.
Separation Technologies
The compound’s unique interactions with diols are exploited in separation technologies . It can be used to facilitate the electrophoresis of glycated molecules, which is essential for the analysis and separation of complex biological samples.
Material Science
(3-Aminophenyl)-urea monohydrochloride: is used in material science, particularly in the synthesis of polymers that respond to the presence of sugars . These polymers have potential applications in the creation of smart materials that can adapt their properties in response to environmental stimuli.
Corrosion Inhibition
Research has explored the use of (3-Aminophenyl)-urea monohydrochloride derivatives as corrosion inhibitors . The compound’s structure can be modified to enhance its hydrophobic properties, making it suitable for protecting metals and alloys from oxidative damage.
Safety and Hazards
作用機序
Target of Action
The primary target of (3-Aminophenyl)-urea monohydrochloride, also known as 1-(3-Aminophenyl)urea hydrochloride or (3-Aminophenyl)uronium chloride, is the Folate Receptor Alpha (FolRα) . FolRα is a cell-surface protein that is overexpressed in various types of cancers, including ovarian and endometrial cancer .
Mode of Action
The compound is part of a novel FolRα-targeting antibody-drug conjugate (ADC) known as STRO-002 . The active metabolite of STRO-002, 3-aminophenyl hemiasterlin (SC209), is a tubulin-targeting cytotoxic agent . This compound interacts with its targets by binding to FolRα with high affinity, internalizing rapidly into target positive cells, and releasing the tubulin-targeting cytotoxin SC209 . SC209 has reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .
Biochemical Pathways
The compound affects the tubulin cytoskeleton, leading to cell death . Certain classes of cytotoxins, including SC209, have been shown to elicit immunogenic cell death (ICD), leading to T-cell recruitment into the tumor microenvironment and increased sensitivity to immunomodulatory agents .
Pharmacokinetics
The compound is part of the stro-002 adc, which is stable in circulation with no change in drug-antibody ratio (dar) for up to 21 days and has a half-life of 64 days in mice .
Result of Action
The compound’s action results in significant cytotoxic activity in FolRα expressing cells in vitro . It also induces significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . Furthermore, it has been observed to induce hallmarks of immunogenic cell death in FolRα expressing tumor cells .
特性
IUPAC Name |
(3-aminophenyl)urea;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.ClH/c8-5-2-1-3-6(4-5)10-7(9)11;/h1-4H,8H2,(H3,9,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTUKXZEJFCOIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9069348 | |
| Record name | (3-Aminophenyl)uronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59690-88-9 | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59690-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059690889 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(3-aminophenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (3-Aminophenyl)uronium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9069348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3-aminophenyl)uronium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




